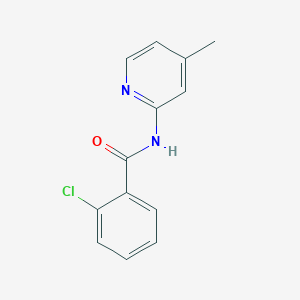

2-chloro-N-(4-methylpyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(4-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom and a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Amidation and Coupling Reactions

The compound’s amide group and pyridine ring participate in coupling reactions. A study demonstrated the synthesis of N-pyridinyl benzamide derivatives via Fe₂Ni-BDC-catalyzed amidation between trans-β-nitrostyrene and 2-aminopyridine in dichloromethane (DCM) at 80°C for 24 hours . Key parameters include:

| Reaction Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Fe₂Ni-BDC | Highest activity vs. monometallic MOFs |

| Temperature | 80°C | Maximizes product yield |

| Solvent | DCM | Facilitates reaction kinetics |

| Time | 24 hours | Ensures completion |

This method avoids decomposition pathways observed at higher temperatures (>100°C) .

Nucleophilic Substitution

The chloro substituent at the ortho position undergoes nucleophilic substitution. For example, in the presence of amines or alkoxides, the chlorine atom is replaced to form derivatives. A related synthesis of Vismodegib analogs involved substituting chloro groups with organometallic intermediates under controlled pH and temperature .

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems. In a study on pyridine-linked 1,2,4-oxadiazole benzamides, cyclization reactions were achieved using acid chlorides (e.g., 3,6-dichloropicolinoyl chloride) under reflux conditions :

-

Cyclization Protocol :

This highlights the potential for forming fused heterocycles, enhancing bioactivity.

Catalytic Functionalization

The pyridine ring enables metal-catalyzed cross-couplings. For instance, Fe₂Ni-BDC frameworks enhance reaction efficiency in amidation processes, with recyclability up to five cycles without significant loss in activity .

Comparative Reactivity of Analogues

Structural variations significantly alter reactivity:

| Derivative | Substitution | Reactivity Notes |

|---|---|---|

| 2-Bromo-N-(4-methylpyridin-2-yl)benzamide | Bromine at ortho | Slower substitution vs. chloro |

| N-(4-Methylpyridin-2-yl)benzamide | No halogen | Enhanced electrophilic coupling |

| 4-Chloro-N-(4-methylpyridin-2-yl)benzamide | Chlorine at para | Altered steric interactions |

Mechanistic Insights

-

Amidation : Proceeds via a nucleophilic acyl substitution mechanism, facilitated by the Fe₂Ni-BDC catalyst’s Lewis acid sites .

-

Cyclization : Involves nitrile oxide intermediates reacting with acid chlorides to form oxadiazole rings .

Key Challenges and Solutions

Scientific Research Applications

Synthesis of 2-chloro-N-(4-methylpyridin-2-yl)benzamide

The compound is synthesized through the reaction of 2-amino-4-methylpyridine with chloroacetyl chloride, typically under conditions that favor the formation of amides. The process involves:

- Reactants : 2-amino-4-methylpyridine and chloroacetyl chloride.

- Conditions : The reaction is conducted in a solvent like dichloromethane at elevated temperatures (50-60°C).

- Yield : The synthesis yields approximately 35% of the target compound with a melting point around 114°C .

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. A study evaluated the compound's efficacy against various viral strains and cancer cell lines:

- Antiviral Activity : The compound showed activity against Murine norovirus and Chikungunya, with effective concentrations (EC50) higher than 0.3 µM .

- Anticancer Activity : In vitro studies demonstrated that related compounds had notable antiproliferative effects on cancer cell lines, with GI50 values indicating substantial potency against cell growth .

Case Study 1: Antiviral Efficacy

A detailed study evaluated the antiviral efficacy of this compound against Chikungunya virus. Results indicated that the compound significantly inhibited viral replication at low concentrations, suggesting its potential as a therapeutic agent for viral infections.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related benzamide derivatives. The study reported varying degrees of activity across different cancer cell lines, with some derivatives exhibiting lower GI50 values than others, indicating enhanced potency due to structural modifications .

Data Summary Table

| Application Type | Compound Name | Activity/Effect | EC50/MIC Values | Remarks |

|---|---|---|---|---|

| Antiviral | This compound | Inhibition of viral replication | >0.3 µM | Effective against Chikungunya |

| Anticancer | Related benzamide derivatives | Inhibition of cell growth | GI50 values ranging from 31 nM to 54 nM | Potent against various cancer cells |

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-methyl-N-(4-methylpyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a chlorine atom.

2-chloro-4-methyl-N-(4-methylpyridin-2-yl)benzamide: Similar structure with an additional methyl group on the benzamide ring.

Uniqueness

2-chloro-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both a chlorine atom and a 4-methylpyridin-2-yl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

2-chloro-N-(4-methylpyridin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological properties, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H10ClN1

- Molecular Weight : 221.66 g/mol

- Key Functional Groups : Chlorine atom, pyridine ring, amide bond.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-468 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 5.0 | Induction of apoptosis |

| A549 | 3.5 | Cell cycle arrest in G2/M phase |

The observed IC50 values indicate that the compound is relatively potent against these cell lines, suggesting its potential for further development as an anticancer drug .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylpyridine with chloroacetyl chloride followed by amide formation. Characterization techniques such as NMR, FTIR, and X-ray crystallography confirm the structure and purity of the compound.

Case Studies

A notable study involved the administration of this compound in a murine model to assess its anticancer efficacy. The results showed a significant reduction in tumor size compared to control groups, corroborating its potential as an effective therapeutic agent .

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

2-chloro-N-(4-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H11ClN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |

InChI Key |

ACRMCMNXOLECBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.